molecular formula C13H25N3O B1489192 (3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone CAS No. 1579425-97-0

(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone

Cat. No.: B1489192
CAS No.: 1579425-97-0
M. Wt: 239.36 g/mol
InChI Key: TYHWLXKIAYOOHF-UHFFFAOYSA-N
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Description

The compound "(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone" features a methanone core bridging two substituted piperidine rings. The first piperidine is substituted at the 3-position with an aminomethyl (-CH2NH2) group, while the second piperidine is 1-methyl-substituted at the nitrogen and linked via the 3-position.

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-15-6-3-5-12(10-15)13(17)16-7-2-4-11(8-14)9-16/h11-12H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHWLXKIAYOOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone is a derivative of piperidine with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

Chemical Structure and Properties

The structure of the compound consists of two piperidine rings with an aminomethyl substituent and a ketone functional group. This configuration may influence its interaction with biological targets.

Research indicates that compounds with similar piperidine structures often interact with various neurotransmitter receptors, including dopamine and serotonin receptors. The specific mechanism of action for this compound remains to be fully elucidated, but it may involve modulation of these pathways.

In Vitro Studies

  • Neurotransmitter Receptor Binding : Preliminary studies suggest that the compound may exhibit binding affinity to dopamine D2 receptors, which are implicated in mood regulation and neuropsychiatric disorders. This could position it as a candidate for treating conditions such as schizophrenia or depression.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes involved in neurotransmitter metabolism, which could enhance its pharmacological effects. For instance, similar compounds have shown inhibitory activity against fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids .

In Vivo Studies

  • Animal Models : In animal models, compounds with structural similarities have demonstrated effects on locomotor activity and anxiety-like behaviors, suggesting potential anxiolytic or stimulant properties. Further studies are needed to confirm these effects specifically for this compound.
  • Toxicology : Safety assessments are critical. Toxicological studies indicate that while some piperidine derivatives exhibit low toxicity, comprehensive evaluations are necessary to establish the safety profile of this specific compound.

Case Studies

Several case studies have explored the biological effects of piperidine derivatives:

  • Study 1 : A study on a piperidine analog showed significant reductions in anxiety-like behavior in rodents when administered at specific dosages, indicating a potential therapeutic effect on anxiety disorders.
  • Study 2 : Another investigation highlighted the ability of certain piperidine-based compounds to modulate dopamine receptor activity, suggesting implications for treating addiction and mood disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Receptor BindingAffinity for D2 dopamine receptors
Enzyme InhibitionPotential FAAH inhibition
Behavioral EffectsAnxiolytic effects in animal models
ToxicityLow toxicity observed in preliminary studies

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
This compound serves as a crucial intermediate in the development of various pharmaceuticals, particularly analgesics and antidepressants. Its structural features allow it to enhance therapeutic efficacy by interacting with biological targets involved in pain modulation and mood regulation .

Case Study: Analgesic Activity
Research has indicated that derivatives of piperidine structures, including (3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone, exhibit analgesic properties. A study demonstrated that modifications to the piperidine ring can lead to compounds with improved pain-relieving effects, suggesting a pathway for developing new analgesics targeting central nervous system disorders.

Neurotransmitter Research

Understanding Brain Chemistry
The compound plays a significant role in studying neurotransmitter systems. Its ability to interact with receptors involved in neurotransmission makes it valuable for developing treatments for neurological disorders .

Research Insights
Investigations into similar piperidine derivatives have shown potential neuroprotective effects, indicating that this compound could be effective in treating conditions such as Alzheimer's disease by modulating neurotransmitter levels.

Organic Synthesis

Versatile Building Block
In organic chemistry, this compound is recognized for its utility as a building block for synthesizing complex molecules. Its functional groups enable various reactions, including nucleophilic additions and acylation processes, which are essential for creating derivatives with enhanced biological activity .

Table 1: Reaction Pathways

Reaction TypeDescription
Nucleophilic AdditionKetone group can undergo nucleophilic attack.
AcylationAmine functionalities can participate in acylation.
AlkylationEnables the formation of more complex structures.

Material Science

Development of New Materials
The unique properties of this compound make it suitable for applications in material science, particularly in developing polymers and coatings that improve durability and performance .

Biochemical Applications

Enzyme Inhibitors and Diagnostic Tools
This compound is also employed in designing enzyme inhibitors and other biochemical tools, which are critical for developing diagnostic and therapeutic agents in the medical field .

Case Study: Enzyme Inhibition
Research has shown that piperidine derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Insights

Aminomethyl vs. Aromatic Substituents: The target compound’s aminomethyl group contrasts with aromatic substituents in analogs like the pyridinyl-phenethyl group in . However, aromatic groups (e.g., trifluoromethylpyridinyl in ) may improve receptor specificity for enzymes or kinases .

Piperidine-Piperidine vs. Piperidine-Pyrrolidine Scaffolds: The dual-piperidine framework in the target compound differs from pyrrolidine-containing analogs (e.g., in ).

Impact of Side Chains and Substituents: Evidence from cannabinoid analogs () highlights that side-chain length and cyclic substituents critically influence receptor affinity. The target’s short aminomethyl chain may limit potency compared to longer chains (e.g., phenethyl in ), but its rigidity could reduce off-target effects .

Synthetic Feasibility: Methanone derivatives in were synthesized via coupling reactions with yields of 35–83%, suggesting similar challenges for the target compound. The presence of polar groups (e.g., aminomethyl) may necessitate protective strategies during synthesis .

Pharmacological and Metabolic Considerations

  • CNS Penetration: Piperidine derivatives are known for blood-brain barrier penetration, making the target compound a candidate for CNS targets (e.g., neurotransmitter receptors) .
  • Metabolic Stability: Tosyl and trifluoromethyl groups in analogs enhance stability by resisting oxidative metabolism. The target’s aminomethyl group may confer susceptibility to enzymatic degradation unless protected .

Preparation Methods

Preparation of Piperidine Intermediates

  • Starting Materials: Substituted piperidines such as 1-methylpiperidin-3-yl derivatives or 3-(aminomethyl)piperidine units are essential building blocks.
  • Protection Strategies: The amine groups on piperidines are often protected using carbamate derivatives like tert-butyl carbamates to prevent side reactions during subsequent steps.
  • Example: tert-Butyl (3-methylpiperidin-3-yl)carbamate can be synthesized and used as an intermediate, as documented in synthetic protocols involving triethylamine and HATU coupling reagents under mild conditions.

Formation of the Methanone Linkage

  • Amide Bond Formation: The methanone linkage between the two piperidine rings is typically formed via amide bond formation using carboxylic acid derivatives and amines.
  • Coupling Reagents: Agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA facilitate the coupling reaction at room temperature.
  • Reaction Conditions: Reactions are often carried out in solvents like DMF with stirring for extended periods (e.g., 16 hours) to ensure completion.

Introduction of the Aminomethyl Group

  • Reductive Amination: The aminomethyl substituent can be introduced via reductive amination of a piperidine precursor containing an aldehyde or formaldehyde equivalent.
  • Reagents: Paraformaldehyde and sodium triacetoxyborohydride are commonly used for reductive amination under mild conditions (ambient temperature, overnight stirring).
  • Workup: Acidic workup with HCl in dioxane followed by solvent removal yields the aminomethylated intermediate, often used directly in subsequent steps without further purification.

Representative Experimental Procedure

Step Reagents and Conditions Outcome / Notes
1. Coupling of piperidine and acid derivative 4-[4-(2-tert-butyl-4-pyridyl)-2-thienyl]-3-chloro-benzoic acid (300 mg, 0.8086 mmol), DIPEA (418 mg, 3.2344 mmol), HATU (615 mg, 1.6172 mmol), tert-butyl (3-methylpiperidin-3-yl)carbamate (433 mg, 2.022 mmol), DMF, RT, 16 h Formation of amide bond; crude product purified by extraction and chromatography yielding white solid (300 mg)
2. Reductive amination to introduce aminomethyl tert-butyl (3-methylpiperidin-3-yl)carbamate (50 mg, 0.23 mmol), paraformaldehyde (35 mg, 1.2 mmol), sodium triacetoxyborohydride (84 mg, 0.40 mmol), DCE, ambient temperature, overnight; followed by 4 N HCl in 1,4-dioxane (1 mL), 5 h Aminomethyl group introduced; crude product used directly for next steps

Advantages and Challenges in Preparation

  • Advantages:

    • Use of mild reaction conditions (room temperature, ambient pressure) reduces degradation risks.
    • Carbamate protection strategies allow selective functional group manipulation.
    • Reductive amination provides a straightforward route to introduce aminomethyl groups with good selectivity.
  • Challenges:

    • Multi-step synthesis requires careful purification to avoid impurities.
    • Sensitive functional groups necessitate controlled reaction environments.
    • Optimization of reagent equivalents and reaction times is critical to maximize yields.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Yield / Outcome
Piperidine intermediate synthesis tert-Butyl carbamate protection, triethylamine, HATU, DMF, RT Protects amine groups, facilitates coupling Moderate to high yields
Amide bond formation Acid derivative, HATU, DIPEA, DMF, RT, 16 h Efficient coupling to form methanone linkage High purity product
Aminomethyl group introduction Paraformaldehyde, sodium triacetoxyborohydride, DCE, RT, overnight; acid workup with HCl/dioxane Reductive amination under mild conditions Crude product, used directly

Research Findings and Optimization Insights

  • The use of carbamate-protected piperidine intermediates is well-documented to improve selectivity in multi-step synthesis.
  • Reductive amination with sodium triacetoxyborohydride is preferred for its mildness and compatibility with sensitive groups.
  • Coupling reagents like HATU provide higher coupling efficiency compared to traditional carbodiimide methods.
  • Reaction monitoring by TLC and LCMS ensures completion and purity before proceeding to next steps.
  • Purification by silica gel chromatography or reverse phase flash chromatography is effective in isolating the desired compounds.

Q & A

Q. What are the recommended synthetic routes for (3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone, and how can reaction yields be optimized?

A common approach involves coupling piperidine derivatives via amide or ketone bond formation. For example, analogous compounds (e.g., in ) use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM), achieving yields up to 95%. Optimization includes:

  • Temperature control : Maintaining 0–25°C to minimize side reactions.
  • Catalyst selection : Palladium or copper catalysts for cross-coupling steps (e.g., Pd(PPh₃)₄ for acetylene additions) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM.

Q. What analytical methods are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm amine and ketone functional groups (e.g., δ ~2.5–3.5 ppm for piperidine protons; carbonyl peaks at ~160–180 ppm in ¹³C NMR) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for molecular weight verification .
  • Elemental analysis : Validate molecular formula (e.g., C₁₂H₂₀N₃O) with ≤0.4% deviation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
  • Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., GPCRs or kinases). Parameters include:
    • Grid box size : Adjusted to active site dimensions (e.g., 25 ų for kinase domains).
    • Scoring functions : AMBER or CHARMM force fields to evaluate binding affinities .
  • MD simulations : GROMACS or NAMD for assessing stability of ligand-target complexes over 100+ ns trajectories .

Q. What strategies resolve contradictions in reported toxicity data for piperidine-based compounds?

  • Dose-response studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) to establish LC₅₀ values under standardized conditions .
  • Metabolic profiling : LC-MS/MS to identify toxic metabolites (e.g., N-oxides) that may explain species-specific disparities .
  • Literature meta-analysis : Compare datasets using tools like RevMan to isolate confounding variables (e.g., solvent effects) .

Q. How can environmental persistence and ecotoxicity be evaluated for this compound?

  • OECD 301 biodegradation tests : Measure degradation half-life in aqueous systems under UV light .
  • Daphnia magna assays : 48-hour EC₅₀ tests to assess aquatic toxicity (modify OECD 202 guidelines for lipophilic compounds) .
  • Soil adsorption studies : Use batch equilibrium methods with HPLC quantification to determine Kₒc (organic carbon partition coefficient) .

Q. What methodologies validate the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >200°C for thermal stability) .
  • Light sensitivity tests : ICH Q1B guidelines using UV/visible light chambers to assess photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
Reactant of Route 2
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(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone

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